Cas no 953941-20-3 (N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide)

N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide
- N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
- AKOS024491054
- 953941-20-3
- N1-(3-chloro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- F5024-0076
- N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide
-
- インチ: 1S/C21H24ClN3O3/c1-15-7-8-17(13-18(15)22)24-21(27)20(26)23-9-10-25-11-12-28-19(14-25)16-5-3-2-4-6-16/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27)
- InChIKey: FWLMFUGZWKEXAR-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C)C=CC(=C1)NC(C(NCCN1CCOC(C2C=CC=CC=2)C1)=O)=O
計算された属性
- せいみつぶんしりょう: 401.1506193g/mol
- どういたいしつりょう: 401.1506193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 527
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3
N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5024-0076-2mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 2mg |
$59.0 | 2023-09-05 | ||
Life Chemicals | F5024-0076-3mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 3mg |
$63.0 | 2023-09-05 | ||
Life Chemicals | F5024-0076-50mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 50mg |
$160.0 | 2023-09-05 | ||
Life Chemicals | F5024-0076-5mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 5mg |
$69.0 | 2023-09-05 | ||
Life Chemicals | F5024-0076-2μmol |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 2μmol |
$57.0 | 2023-09-05 | ||
Life Chemicals | F5024-0076-20mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 20mg |
$99.0 | 2023-09-05 | ||
Life Chemicals | F5024-0076-4mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 4mg |
$66.0 | 2023-09-05 | ||
Life Chemicals | F5024-0076-15mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 15mg |
$89.0 | 2023-09-05 | ||
Life Chemicals | F5024-0076-1mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 1mg |
$54.0 | 2023-09-05 | ||
Life Chemicals | F5024-0076-20μmol |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 20μmol |
$79.0 | 2023-09-05 |
N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide 関連文献
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-yl)ethylethanediamideに関する追加情報
Introduction to N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide (CAS No. 953941-20-3)
N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide, a compound with the CAS number 953941-20-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a 3-chloro-4-methylphenyl moiety and a 2-(2-phenylmorpholin-4-yl)ethyl side chain, makes it a versatile scaffold for designing novel therapeutic agents.
The N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide structure is particularly intriguing because it combines aromatic and heterocyclic components that are known to exhibit pharmacological activity. The chloro and methyl substituents on the phenyl ring contribute to the compound's lipophilicity, while the morpholine ring enhances its solubility and bioavailability. These properties make it an attractive candidate for further investigation in the development of small-molecule drugs.
In recent years, there has been a growing interest in the design of molecules that can modulate biological pathways associated with various diseases. The 3-chloro-4-methylphenyl moiety is a common feature in many bioactive compounds, often serving as an anchor point for further derivatization. Its ability to interact with biological targets such as enzymes and receptors has been well-documented in numerous studies. Similarly, the 2-(2-phenylmorpholin-4-yl)ethyl group is known for its ability to enhance binding affinity and selectivity, making it a valuable component in drug design.
The synthesis of N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the morpholine ring, in particular, necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to produce this compound with increasing efficiency, which is crucial for large-scale applications in drug development.
The pharmacological properties of N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide have been the subject of extensive research. Initial studies suggest that this compound exhibits potent activity against various biological targets, including kinases and other enzymes involved in signal transduction pathways. These pathways are critical for numerous cellular processes, making them attractive targets for therapeutic intervention. The compound's ability to modulate these pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and neurodegenerative disorders.
One of the most promising applications of N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-y)ethylethanediamide is in the treatment of cancer. Cancer cells often exhibit dysregulated signaling pathways that contribute to their uncontrolled growth and survival. By targeting these pathways with small-molecule inhibitors like this compound, it may be possible to inhibit tumor progression and induce apoptosis. Preclinical studies have shown encouraging results using derivatives of this compound, suggesting that it could be a valuable addition to existing cancer therapies.
In addition to its potential in oncology, N'-(3-chloro-o 4-methylphenyl)-N-Z(2-ph enlmorpholln-o yI)ethylethandiamide has shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including arthritis and autoimmune disorders. The ability of this compound to modulate inflammatory pathways could provide a new therapeutic approach for these conditions. Further research is needed to fully understand its mechanism of action and optimize its efficacy.
The development of novel drug candidates often involves the use of computational tools to predict their biological activity and optimize their structure. Molecular modeling techniques have been particularly useful in studying N'-(3-chloro-o 4-methylpenyI)-N-Z(2-ph enlmorpholln-o yI)ethylethandiamide. By simulating its interactions with biological targets, researchers can gain insights into its binding mode and identify potential modifications that could enhance its potency or selectivity. These computational approaches are complementary to experimental studies and can significantly accelerate the drug discovery process.
The future prospects for N'-(3-chloro-o 4-methylpenyI)-N-Z(2-ph enlmorpholln-o yI)ethylethandiamide are promising, given its unique structural features and demonstrated biological activity. As research continues, it is likely that new derivatives will be developed that exhibit even greater therapeutic potential. Collaborative efforts between synthetic chemists, pharmacologists, and clinicians will be essential in translating these findings into clinical applications.
In conclusion, N'-(3-chloro-o 4-methylpenyI)-N-Z(2-ph enlmorpholln-o yI)ethylethandiamide (CAS No. 953941-O O) is a remarkable compound with significant potential in pharmaceutical chemistry. Its complex structure and multifaceted pharmacological properties make it an attractive candidate for further investigation. As research progresses, this compound could play a crucial role in the development of new treatments for various diseases.
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